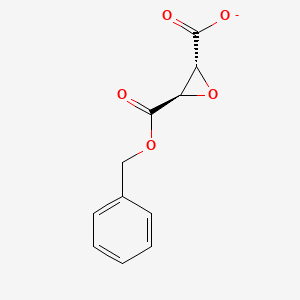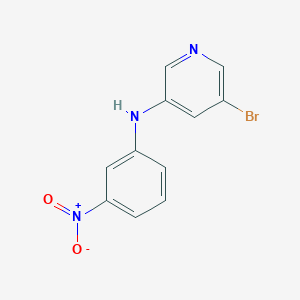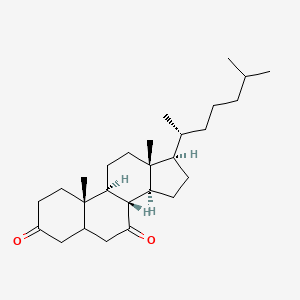![molecular formula C11H17N3O4 B14227219 N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine CAS No. 827616-05-7](/img/structure/B14227219.png)
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also contains an aminomethyl group and a valine moiety, which is an essential amino acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group and the valine moiety. One common method for synthesizing oxazole rings is through the cyclization of α-haloketones with amides or nitriles. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学的研究の応用
N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine include:
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-alanine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-leucine
- N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the valine moiety, an essential amino acid, may enhance its biological activity and potential therapeutic applications .
特性
CAS番号 |
827616-05-7 |
|---|---|
分子式 |
C11H17N3O4 |
分子量 |
255.27 g/mol |
IUPAC名 |
(2S)-2-[[2-(aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17N3O4/c1-5(2)8(11(16)17)14-10(15)9-6(3)18-7(4-12)13-9/h5,8H,4,12H2,1-3H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChIキー |
CCJCJEUTNCOOGS-QMMMGPOBSA-N |
異性体SMILES |
CC1=C(N=C(O1)CN)C(=O)N[C@@H](C(C)C)C(=O)O |
正規SMILES |
CC1=C(N=C(O1)CN)C(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



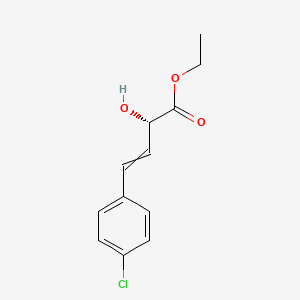
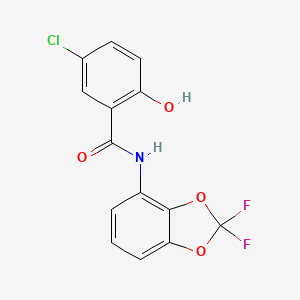

![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
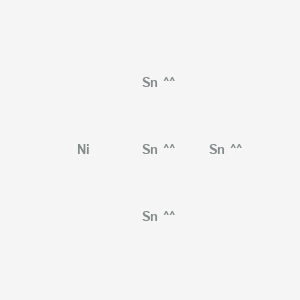
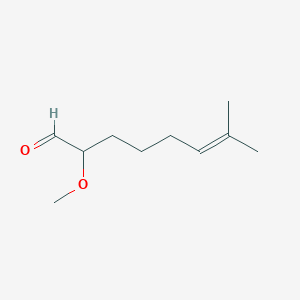
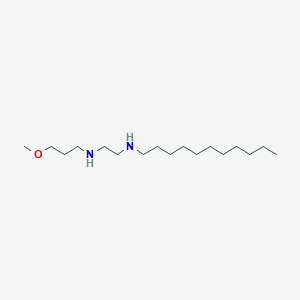
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
